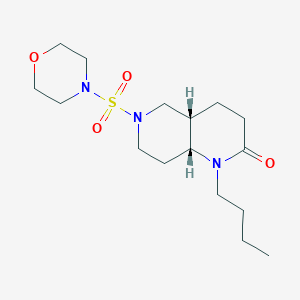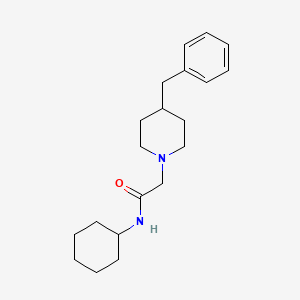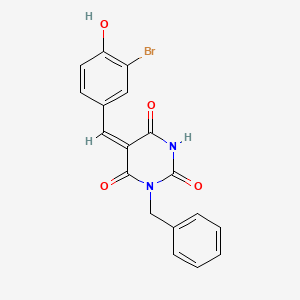![molecular formula C18H24N2O3 B5418310 1-[(3-methylphenyl)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5418310.png)
1-[(3-methylphenyl)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-methylphenyl)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. TFMPP has been widely used in scientific research due to its unique properties and effects on the body.
科学的研究の応用
1-[(3-methylphenyl)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has been widely used in scientific research as a tool to study the effects of serotonin receptors on the body. This compound is a selective agonist of the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and behavior. This compound has been used to study the role of these receptors in various physiological and pathological conditions, including anxiety, depression, and drug addiction.
作用機序
1-[(3-methylphenyl)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine exerts its effects on the body by binding to the 5-HT1B and 5-HT2C receptors, which are G protein-coupled receptors located in the central nervous system. Activation of these receptors leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, appetite, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. These include changes in heart rate, blood pressure, body temperature, and behavior. This compound has also been shown to increase the release of cortisol, a stress hormone, and to decrease the levels of prolactin, a hormone involved in lactation.
実験室実験の利点と制限
1-[(3-methylphenyl)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has several advantages for use in lab experiments. It is a selective agonist of the 5-HT1B and 5-HT2C receptors, which allows for the specific study of these receptors. This compound is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, this compound has some limitations, including its potential for off-target effects and its limited solubility in water.
将来の方向性
There are several future directions for research on 1-[(3-methylphenyl)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine. One area of interest is the study of the effects of this compound on the gut-brain axis, which is the bidirectional communication between the gut and the central nervous system. This compound has also been shown to have potential therapeutic effects on anxiety and depression, and further research is needed to explore these effects. Additionally, the development of more selective and potent agonists of the 5-HT1B and 5-HT2C receptors could lead to new insights into the role of these receptors in health and disease.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study the effects of serotonin receptors on the body. This compound has several advantages for use in lab experiments, including its selectivity and relative stability. However, this compound also has some limitations, including its potential for off-target effects. Future research on this compound could lead to new insights into the role of serotonin receptors in health and disease.
合成法
The synthesis of 1-[(3-methylphenyl)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine involves the reaction of 3-methylbenzoyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting compound is then reacted with tetrahydrofuran-2-carbonyl chloride to produce this compound. The purity of the compound can be increased by recrystallization from a suitable solvent.
特性
IUPAC Name |
2-(3-methylphenyl)-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-14-4-2-5-15(12-14)13-17(21)19-7-9-20(10-8-19)18(22)16-6-3-11-23-16/h2,4-5,12,16H,3,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVWQDKBJHCRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B5418239.png)
![4-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5418240.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5418241.png)
![4-methyl-N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5418245.png)
![2-[7-acetyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenyl acetate](/img/structure/B5418248.png)

![(2E)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-3-phenylacrylamide](/img/structure/B5418261.png)



![N-cyclopropyl-2-[3-(3-isopropoxybenzoyl)piperidin-1-yl]acetamide](/img/structure/B5418297.png)
![2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5418301.png)
